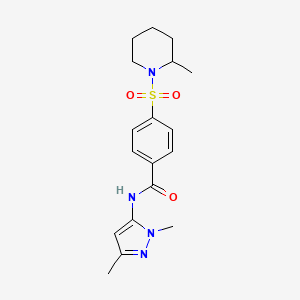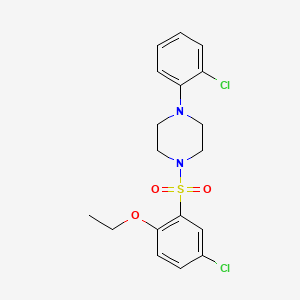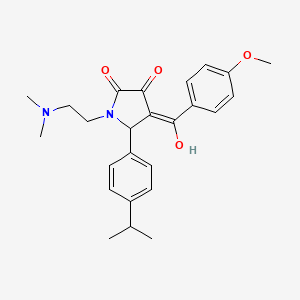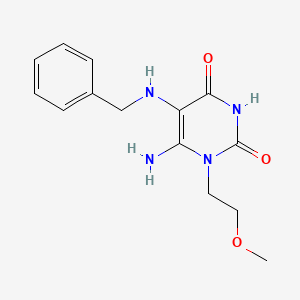![molecular formula C15H12N4O5S B2743050 (E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide CAS No. 851080-20-1](/img/structure/B2743050.png)
(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A typical procedure involves the reaction of benzo[d]thiazol-2-ol with an alkyl bromide or substituted brominated benzyl compound in the presence of anhydrous K2CO3 and DMF . The reaction is typically carried out at elevated temperatures and monitored by TLC .Scientific Research Applications
Synthesis and Reactivity
Compounds with structures similar to "(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide" have been synthesized and reacted to produce various derivatives with potential therapeutic applications. For instance, the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases derived from similar structures have shown antihypertensive α-blocking activity with low toxicity, highlighting their potential as pharmaceutical agents (Abdel-Wahab et al., 2008).
Antimicrobial and Anti-inflammatory Properties
Novel derivatives synthesized from structures closely related to "this compound" have demonstrated significant anti-inflammatory and analgesic activities. These compounds were screened as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors and showed considerable inhibitory activity, suggesting their use in treating conditions associated with inflammation and pain (Abu‐Hashem et al., 2020).
Carcinogenicity Studies
Research on the carcinogenicity of 5-nitrofurans and related compounds has been pivotal in understanding their safety profile. Studies feeding these chemicals to rodents have identified the potential carcinogenic effects of certain derivatives, emphasizing the importance of thorough evaluation before pharmaceutical application (Cohen et al., 1975).
Anti-Infective Agents
Thiazolides, a novel class of anti-infectious agents, have shown efficacy against a range of pathogens, including intestinal protozoan parasites, bacteria, and viruses. The parent compound, nitazoxanide, and its derivatives, have been explored for their broad-spectrum antimicrobial activity, indicating the potential for treating various infectious diseases (Brockmann et al., 2014).
Genetic and Cellular Studies
The enhancement of sister-chromatid exchange in Chinese hamster ovary cells by nitrofurans highlights the importance of genetic studies in evaluating the safety and efficacy of new compounds. Such research provides insights into the mutagenic potential of these chemicals and their effects on cellular processes (Shirai & Wang, 1980).
properties
IUPAC Name |
N-(6-acetamido-3-methyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O5S/c1-8(20)16-9-3-4-10-12(7-9)25-15(18(10)2)17-14(21)11-5-6-13(24-11)19(22)23/h3-7H,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHZTRKRPFPZMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(O3)[N+](=O)[O-])S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3-Methoxyphenyl)-1-methyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2742973.png)

![1-Bromo-2-chloro-4-[(2-methylpropan-2-yl)oxy]benzene](/img/structure/B2742975.png)

![8-amino-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B2742977.png)
![N8-[(2H-1,3-benzodioxol-5-yl)methyl]-5-oxo-N3-[(oxolan-2-yl)methyl]-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B2742979.png)



![methyl 4-[(3E)-3-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B2742986.png)

![5-amino-N-(2-ethylphenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2742990.png)